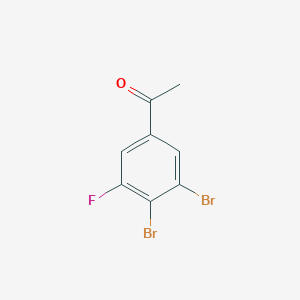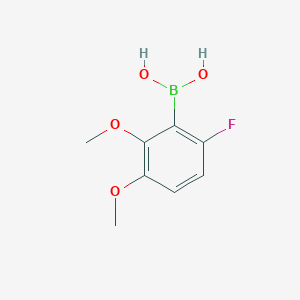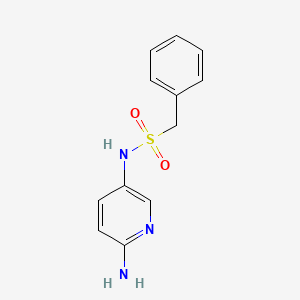
N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide
説明
N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine-protein kinase that acts as a cell-surface receptor for VEGFA, VEGFC, and VEGFD . It plays an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Biochemical Pathways
Given its target, it is likely involved in the regulation of angiogenesis and vascular development pathways . The downstream effects of these pathways can have significant impacts on cellular growth and proliferation.
Result of Action
Given its target, it is likely to influence cellular growth and proliferation, particularly in the context of angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .
生化学分析
Biochemical Properties
N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with myeloperoxidase (MPO), a heme-containing peroxidase enzyme found in phagocytic cells . The interaction between this compound and MPO is characterized by the inhibition of MPO’s enzymatic activity, which is crucial in the innate immune response. This inhibition is selective, as the compound does not significantly affect the activity of closely related enzymes such as thyroid peroxidase .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of MPO activity leads to a reduction in oxidative stress and inflammation, which can have protective effects on cells . Additionally, this compound has been shown to impact vasomotor function in vascular tissues, further highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with MPO. The compound binds to the active site of MPO, leading to the inhibition of its enzymatic activity . This binding is irreversible, meaning that the compound forms a stable complex with MPO, preventing the enzyme from participating in further biochemical reactions. This inhibition results in decreased production of reactive oxygen species (ROS) and other oxidative stress markers, thereby reducing cellular damage and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has been found to be stable under various experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function, such as reduced oxidative stress and inflammation, persist over time, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of MPO activity and greater reductions in oxidative stress and inflammation . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with MPO. The compound’s inhibition of MPO activity affects the production of ROS and other metabolites associated with oxidative stress . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported into cells via specific transporters and binding proteins, which facilitate its accumulation in target tissues . Once inside the cells, the compound localizes to specific compartments where it can exert its inhibitory effects on MPO and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as lysosomes and peroxisomes, where MPO is predominantly found . This targeting is facilitated by post-translational modifications and targeting signals that ensure the compound reaches its site of action within the cell .
特性
IUPAC Name |
N-(6-aminopyridin-3-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-12-7-6-11(8-14-12)15-18(16,17)9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYDLSXYPKEYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


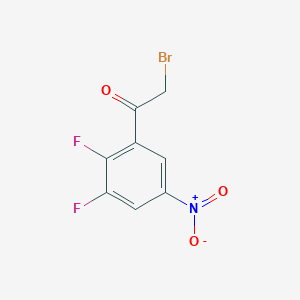
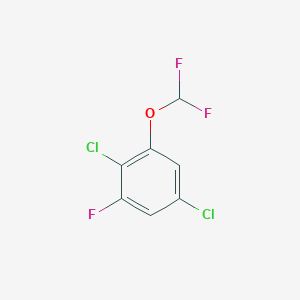
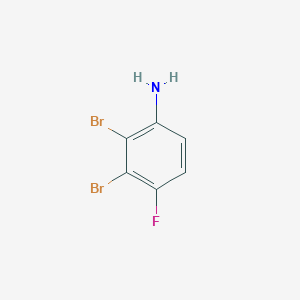

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
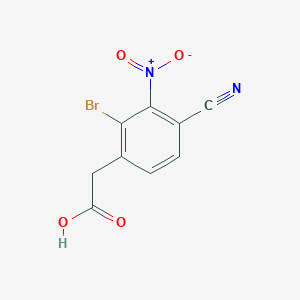
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
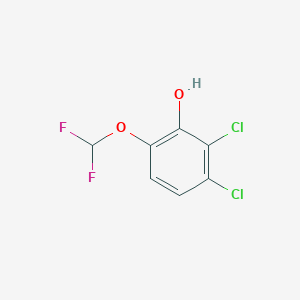
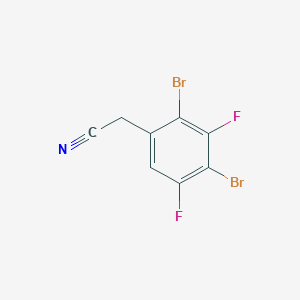
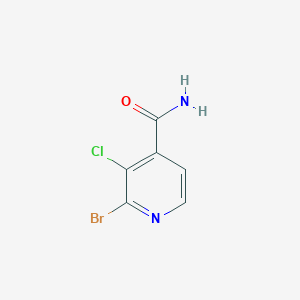
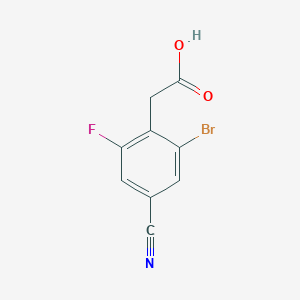
![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)
